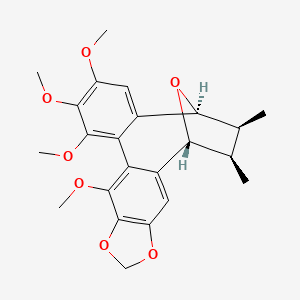

Neokadsuranin

概要

説明

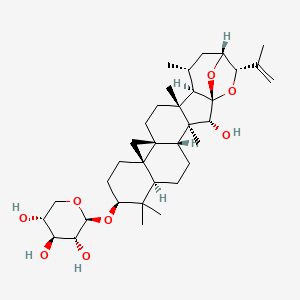

Neokadsuranin is a chemical compound isolated from the stems of Kadsura induta and Kadsura coccinea. It belongs to the class of dibenzocyclooctadiene lignans and has shown significant antiviral properties, particularly against the hepatitis B virus . The compound is characterized by its complex molecular structure, which includes multiple methoxy and hydroxyl groups.

準備方法

Synthetic Routes and Reaction Conditions: Neokadsuranin is primarily isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves the use of organic solvents such as chloroform and acetone. The stems of Kadsura induta or Kadsura coccinea are first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial methods for the production of this compound. The compound is mainly obtained through small-scale extraction from plant materials. Advances in biotechnological methods may offer future avenues for more efficient production.

化学反応の分析

Types of Reactions: Neokadsuranin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Methoxy and hydroxyl groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized lignans.

Reduction: Dihydro derivatives of this compound.

Substitution: Alkylated or acylated derivatives of this compound.

科学的研究の応用

Neokadsuranin has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying the chemical behavior of dibenzocyclooctadiene lignans.

Medicine: The compound has shown potential in the treatment of viral infections, particularly hepatitis B.

Industry: While not yet widely used in industry, this compound’s unique properties make it a candidate for future applications in pharmaceuticals and nutraceuticals.

作用機序

Neokadsuranin exerts its effects through multiple molecular targets and pathways:

Antiviral Activity: The compound inhibits the replication of the hepatitis B virus by interfering with viral DNA synthesis.

Anti-inflammatory Activity: this compound inhibits the production of nitric oxide in activated macrophages, thereby reducing inflammation.

Molecular Targets: Key molecular targets include viral polymerases and inflammatory mediators such as nitric oxide synthase.

類似化合物との比較

Neokadsuranin is part of a larger family of dibenzocyclooctadiene lignans, which includes compounds such as:

- Schisantherin L

- Schisantherin P

- Kadsulignan L

- Angustific acid

- Angustifodilactone

Uniqueness: this compound stands out due to its potent antiviral activity and its unique tetrahydrofuranoid structure, which is not commonly found in other lignans .

特性

IUPAC Name |

(1R,17S,18S,19R)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIZTMIJCBCDBR-XJSVZPCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C5=C(C=C4[C@@H]1O2)OCO5)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

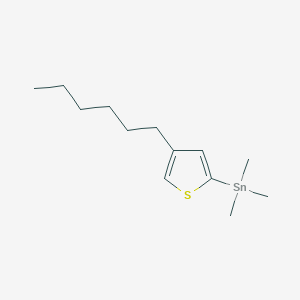

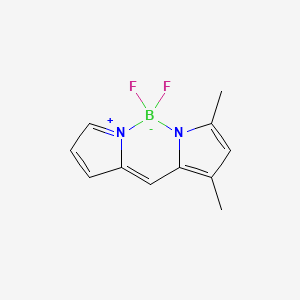

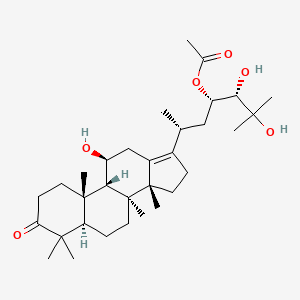

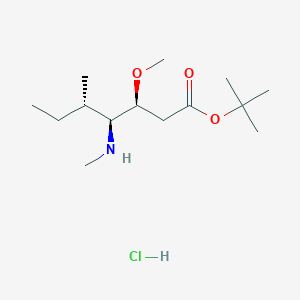

Feasible Synthetic Routes

Q1: What are the reported biological activities of neokadsuranin?

A2: this compound has demonstrated promising antitumor-promoting activity. In a study evaluating the inhibitory effects of various neolignans on Epstein-Barr virus early antigen (EBV-EA) activation, this compound exhibited significant potency []. This suggests potential applications in cancer prevention strategies.

Q2: Are there any studies exploring the mechanism of action of this compound's antitumor-promoting activity?

A3: While the provided abstracts confirm this compound's ability to inhibit EBV-EA activation [], they do not delve into the specific molecular mechanisms underlying this effect. Further research is necessary to elucidate the precise targets and pathways involved.

Q3: Has this compound been investigated for its antiviral properties?

A4: Yes, this compound, along with other lignans from Kadsura induta, was studied for its antiviral activity against Hepatitis B virus (HBV) in vitro and showed promising results []. This highlights its potential as a lead compound for developing novel antiviral therapies.

Q4: Have there been any studies on the pharmacokinetics of this compound?

A4: The provided research abstracts do not offer insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Further pharmacokinetic studies are crucial to understand its behavior within a biological system.

Q5: Are there any known toxicity concerns associated with this compound?

A5: The available abstracts do not provide information about the toxicity profile of this compound. Comprehensive toxicological evaluations are essential to determine its safety profile and potential for therapeutic applications.

Q6: What analytical techniques have been used to characterize and quantify this compound?

A7: Researchers have employed various techniques to isolate and characterize this compound. These include column chromatography [], preparative TLC [], RP-HPLC [], and countercurrent chromatography (CCC) []. Additionally, spectroscopic methods such as UV, ORD, CD, IR, 1D- and 2D-NMR, and high-resolution mass spectrometry (HR-MS) have been crucial in structure elucidation []. For analysis in complex mixtures, UPLC-Q-TOF-MS has been utilized [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028067.png)